molecular formula C9H15BN2O5 B12434828 (3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid

(3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid

Cat. No.: B12434828
M. Wt: 242.04 g/mol
InChI Key: CCLNKIVXYAXFMG-UHFFFAOYSA-N
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Description

(3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to an isoxazole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to form the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines or alcohols.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines or alcohols derived from the isoxazole ring.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing biomolecules for use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Investigated for its potential as a protease inhibitor and in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid is largely dependent on its interactions with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The isoxazole ring and Boc-protected amino group provide additional sites for interaction with biological molecules, enhancing its versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

    (3-((tert-Butoxycarbonyl)amino)-5-oxopentanoate: Another Boc-protected amino compound with different reactivity due to the presence of a carbonyl group.

    (tert-Butyl 2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate): A compound with a similar Boc-protected amino group but different heterocyclic structure.

Uniqueness

(3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid is unique due to the combination of its boronic acid group, isoxazole ring, and Boc-protected amino group. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

Molecular Formula

C9H15BN2O5

Molecular Weight

242.04 g/mol

IUPAC Name

[5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazol-4-yl]boronic acid

InChI

InChI=1S/C9H15BN2O5/c1-5-6(10(14)15)7(12-17-5)11-8(13)16-9(2,3)4/h14-15H,1-4H3,(H,11,12,13)

InChI Key

CCLNKIVXYAXFMG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(ON=C1NC(=O)OC(C)(C)C)C)(O)O

Origin of Product

United States

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